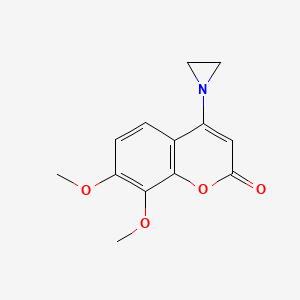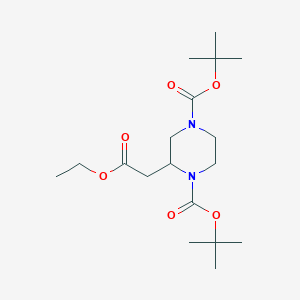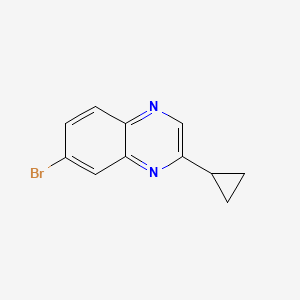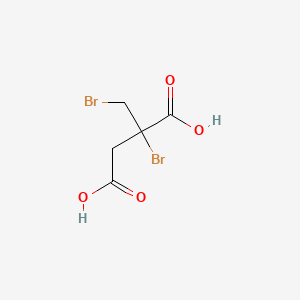![molecular formula C24H38O3 B13992551 2-hydroxy-1-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone CAS No. 6674-59-5](/img/structure/B13992551.png)
2-hydroxy-1-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-1-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone is a complex organic compound with the molecular formula C24H38O3 and a molecular weight of 374.55700 g/mol . This compound is characterized by its intricate structure, which includes multiple hydroxy groups and a cyclopenta[a]phenanthrene core. It is known for its significant applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-1-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone typically involves multi-step organic reactions. One common method involves the reaction of a suitable precursor with reagents that introduce the hydroxy and ethanone groups under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
2-hydroxy-1-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while reduction of the ethanone group may produce alcohols .
Aplicaciones Científicas De Investigación
2-hydroxy-1-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-1-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and ethanone groups play a crucial role in its reactivity and binding to target molecules. The compound may modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2-hydroxy-1-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone: This compound shares a similar core structure but may differ in the functional groups attached.
(2R)-2-[(3S,5S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylidene-heptanoic acid: This compound has a similar cyclopenta[a]phenanthrene core but differs in the side chains and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of hydroxy and ethanone groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
6674-59-5 |
|---|---|
Fórmula molecular |
C24H38O3 |
Peso molecular |
374.6 g/mol |
Nombre IUPAC |
2-hydroxy-1-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone |
InChI |
InChI=1S/C24H38O3/c1-21(2)19-7-6-16-15(22(19,3)11-10-20(21)27)8-12-24(5)17(18(26)14-25)9-13-23(16,24)4/h17,19-20,25,27H,6-14H2,1-5H3 |
Clave InChI |
KUZAKLLYYNJTRA-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC4C(=O)CO)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1-({1-[(2-Ethylhexyl)oxy]ethoxy}methyl)-2,3-dimethoxybenzene](/img/structure/B13992542.png)
